molecular formula C21H13N B14706767 Phenanthro(2,3-h)isoquinoline CAS No. 24903-46-6

Phenanthro(2,3-h)isoquinoline

Cat. No.: B14706767
CAS No.: 24903-46-6
M. Wt: 279.3 g/mol
InChI Key: QVWJMXQQFRQGHC-UHFFFAOYSA-N
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Description

Phenanthro(2,3-h)isoquinoline is a polycyclic aromatic compound with the molecular formula C21H13N. It is a member of the isoquinoline family, which consists of a benzene ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenanthro(2,3-h)isoquinoline can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where 1,4-phenanthroquinone is used as a starting material. The reaction typically involves heating the reactants in an inert atmosphere, such as argon, at elevated temperatures (e.g., 140°C) for an extended period (24-36 hours) . Another method involves the use of aryne intermediates, which are generated in situ and react with substituted 1,2,4-triazines to form the desired isoquinoline derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Phenanthro(2,3-h)isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenanthro(2,3-h)isoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phenanthro(2,3-h)isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Phenanthro(2,3-h)isoquinoline can be compared with other similar compounds, such as phenanthro(3,2-h)isoquinoline and isoquinolino[2’,1’:1,2]imidazo[4,5-f][1,10]phenanthrolines. These compounds share structural similarities but differ in their specific arrangements and functional groups. This compound is unique due to its specific fusion pattern and the resulting electronic properties .

List of Similar Compounds

Properties

CAS No.

24903-46-6

Molecular Formula

C21H13N

Molecular Weight

279.3 g/mol

IUPAC Name

6-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,7,10,13,15,17,19,21-undecaene

InChI

InChI=1S/C21H13N/c1-2-4-18-14(3-1)5-7-16-11-17-8-6-15-9-10-22-13-21(15)20(17)12-19(16)18/h1-13H

InChI Key

QVWJMXQQFRQGHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5=C(C=C4)C=CN=C5

Origin of Product

United States

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